Methanediamine
Overview
Description
. It is a small organic molecule containing two amino groups attached to a single carbon atom. Methanediamine is of significant interest in both theoretical and practical chemistry due to its potential role as an intermediate in the synthesis of more complex organic compounds .
Preparation Methods
Methanediamine can be synthesized through various methods, including:
Laboratory Synthesis: One common method involves the reaction of methylamine and ammonia under the influence of energetic electrons, simulating conditions similar to those found in cold molecular clouds. This process results in the formation of this compound in solution.
Industrial Production: this compound is typically produced in its hydrochloride form, which is more stable and easier to handle.
Chemical Reactions Analysis
Methanediamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen-containing compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involving this compound typically result in the formation of simpler amines. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can participate in substitution reactions where one or both amino groups are replaced by other functional groups.
Scientific Research Applications
Methanediamine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of primary amides from amino acids.
Medicine: While not directly used as a drug, this compound derivatives are explored for their potential therapeutic applications.
Mechanism of Action
Methanediamine exerts its effects primarily through its amino groups, which can participate in various chemical reactions. The molecule’s reactivity is largely due to the presence of these amino groups, which can donate electrons and form bonds with other atoms or molecules. This reactivity makes this compound a valuable intermediate in the synthesis of more complex organic compounds .
Comparison with Similar Compounds
Methanediamine is unique among diamines due to its simple structure and high reactivity. Similar compounds include:
Methylamine (CH₃NH₂): A simpler amine with only one amino group.
Ethylenediamine (C₂H₄(NH₂)₂): A larger diamine with two amino groups separated by an ethylene bridge.
Aminomethanol (CH₂(NH₂)OH): A compound with both an amino group and a hydroxyl group attached to a single carbon atom.
This compound’s simplicity and reactivity make it a valuable compound for studying fundamental chemical processes and for use in various synthetic applications.
Properties
IUPAC Name |
methanediamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2/c2-1-3/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWNYYOXLSILQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57166-92-4 (di-hydrochloride) | |
Record name | Diaminomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6043755 | |
Record name | Methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.072 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2372-88-5 | |
Record name | Methanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2372-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diaminomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002372885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6043755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E12MBV9NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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